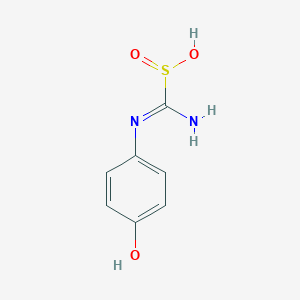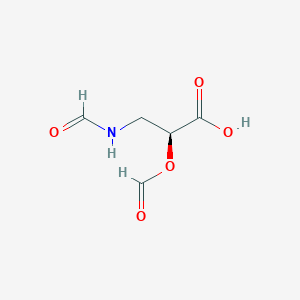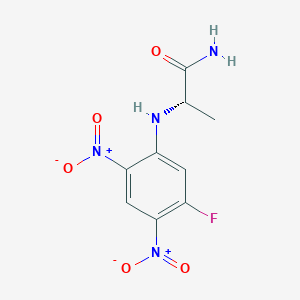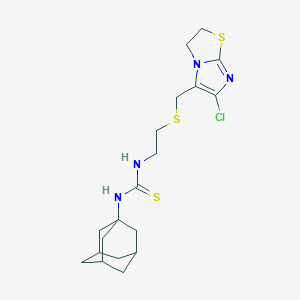
1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a thiourea derivative, which has been studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea involves its ability to bind to specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, this compound has been shown to inhibit the activity of urease, an enzyme that is involved in the breakdown of urea in the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea are still being studied. However, some studies have shown that this compound has potential anticancer activity, as well as the ability to inhibit the growth of certain bacteria. Additionally, this compound has been shown to have potential as a diagnostic tool for detecting certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea in lab experiments is its potential as a selective inhibitor of specific enzymes and proteins. Additionally, this compound has potential as a diagnostic tool for detecting certain diseases. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Orientations Futures
There are several future directions for research on 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea. One direction is to study its potential as an anticancer agent, as well as its ability to inhibit other enzymes and proteins in the body. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its potential as a diagnostic tool for detecting certain diseases. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea involves the reaction of adamantane-1-carbonyl chloride with 2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea has potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential as an anticancer agent, as well as its ability to inhibit enzymes such as carbonic anhydrase and urease. Additionally, this compound has been studied for its potential as a diagnostic tool for detecting certain diseases.
Propriétés
Numéro CAS |
152218-06-9 |
|---|---|
Nom du produit |
1-(Adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea |
Formule moléculaire |
C19H27ClN4O2S3 |
Poids moléculaire |
443.1 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-[2-[(6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylsulfanyl]ethyl]thiourea |
InChI |
InChI=1S/C19H27ClN4S3/c20-16-15(24-2-4-27-18(24)22-16)11-26-3-1-21-17(25)23-19-8-12-5-13(9-19)7-14(6-12)10-19/h12-14H,1-11H2,(H2,21,23,25) |
Clé InChI |
YBCXVHVSQHMPBN-UHFFFAOYSA-N |
SMILES |
C1CSC2=NC(=C(N21)CSCCNC(=S)NC34CC5CC(C3)CC(C5)C4)Cl |
SMILES canonique |
C1CSC2=NC(=C(N21)CSCCNC(=S)NC34CC5CC(C3)CC(C5)C4)Cl |
Synonymes |
1-(adamant-1-yl)-3-(2-(6-chloro-2,3-dihydroimidazo(2,1-b)thiazol-5-ylmethylsulfonyl)ethyl)thiourea 1-ADCHAT-thiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



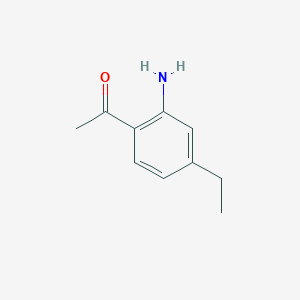
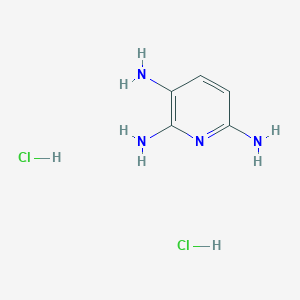
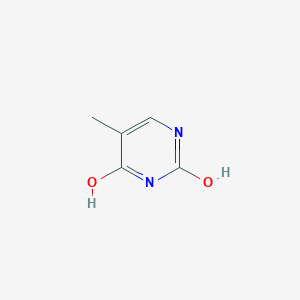
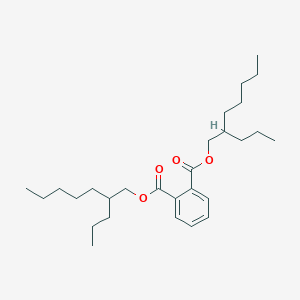
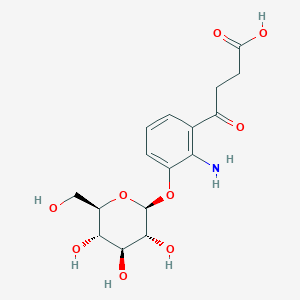
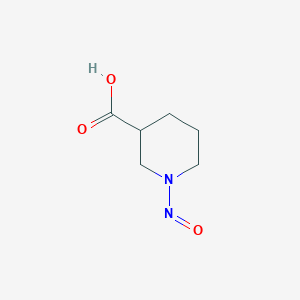
![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)
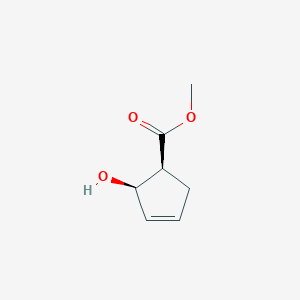

![Benzo[ghi]perylene-d12](/img/structure/B138407.png)
![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)
